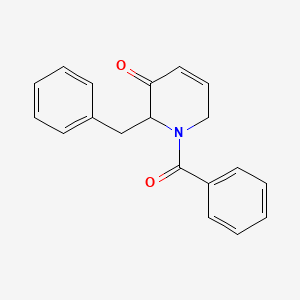
1-Cycloheptyl-3-(1-propionylpiperidin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cycloheptyl-3-(1-propionylpiperidin-4-yl)urea is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a cycloheptyl group attached to a urea moiety, which is further connected to a propionylpiperidinyl group. Its complex structure allows it to interact with various biological systems, making it a subject of study in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cycloheptyl-3-(1-propionylpiperidin-4-yl)urea typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is first functionalized with a propionyl group, followed by the introduction of the cycloheptyl group. The final step involves the formation of the urea linkage. Common reagents used in these reactions include propionyl chloride, cycloheptylamine, and isocyanates. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product. The use of automated systems and continuous monitoring ensures consistency and quality in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cycloheptyl-3-(1-propionylpiperidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the urea or piperidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Cycloheptyl-3-(1-propionylpiperidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may modulate the activity of enzymes involved in metabolic pathways or interact with receptors in the nervous system, influencing neurotransmission.
Comparaison Avec Des Composés Similaires
1-Cycloheptyl-3-(1-propionylpiperidin-4-yl)urea can be compared with other similar compounds, such as:
1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea: Known for its role as a soluble epoxide hydrolase inhibitor.
1-Aryl-3-(1-acylpiperidin-4-yl)urea: Studied for its inhibitory effects on various enzymes.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of its analogs.
Propriétés
Formule moléculaire |
C16H29N3O2 |
|---|---|
Poids moléculaire |
295.42 g/mol |
Nom IUPAC |
1-cycloheptyl-3-(1-propanoylpiperidin-4-yl)urea |
InChI |
InChI=1S/C16H29N3O2/c1-2-15(20)19-11-9-14(10-12-19)18-16(21)17-13-7-5-3-4-6-8-13/h13-14H,2-12H2,1H3,(H2,17,18,21) |
Clé InChI |
VEXSVFHEOLIFHA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1CCC(CC1)NC(=O)NC2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



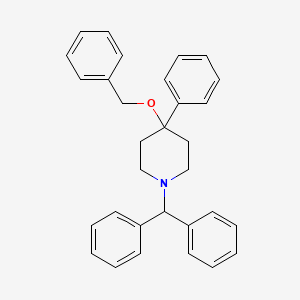
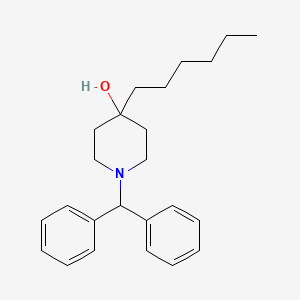
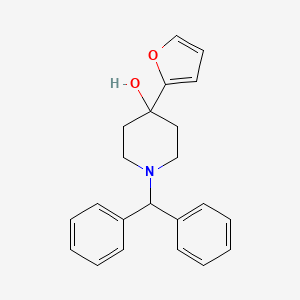

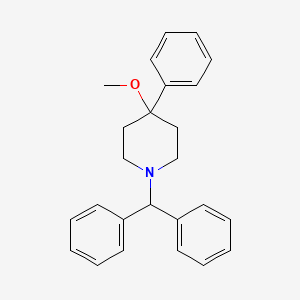
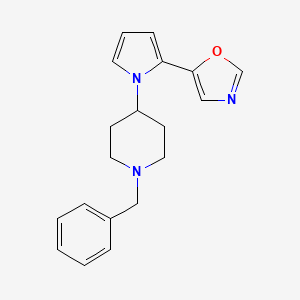
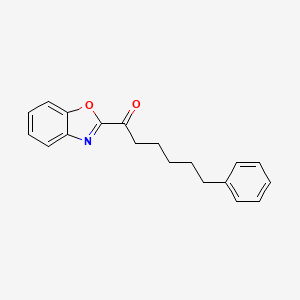
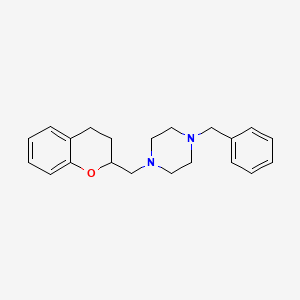
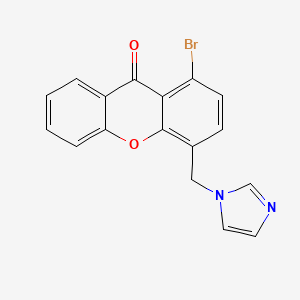
![2-(3,5-Dichlorophenyl)pyrido[2,3-d]pyrimidine](/img/structure/B10840272.png)
